![molecular formula C22H32O6P2 B101805 四乙基([1,1'-联苯]-4,4'-二基亚甲基)双(膦酸盐) CAS No. 17919-34-5](/img/structure/B101805.png)

四乙基([1,1'-联苯]-4,4'-二基亚甲基)双(膦酸盐)

描述

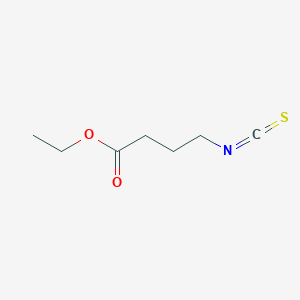

Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) is a compound that belongs to the class of bisphosphonates, which are characterized by a P-C-P moiety and are known for their pharmacological importance, particularly in the treatment of bone disorders. The bisphosphonate moiety is crucial for imparting significant pharmacological action, and derivatives of bisphosphonates have been extensively studied for their potential applications in medicine .

Synthesis Analysis

The synthesis of bisphosphonates can be achieved through various synthetic routes. Tetraethyl vinylidenebisphosphonate serves as a versatile synthetic intermediate for the preparation of highly functionalized bisphosphonates. It is an electron-deficient alkene that can undergo conjugate addition with a range of reagents, including strong nucleophiles like organometallic reagents and enolates, as well as mild nucleophiles such as amines, mercaptans, and alcohols . Additionally, it can act as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of five- or six-membered rings containing the bisphosphonic unit .

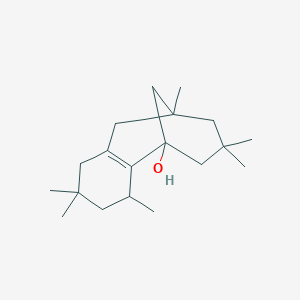

Molecular Structure Analysis

The molecular structure of bisphosphonates is characterized by the presence of two phosphonate groups attached to a central carbon atom. In the case of tetraethyl vinylidenebisphosphonate, the central carbon is part of an alkene group, which allows for various chemical transformations. The bisphosphonate moiety is known to form strong bonds with calcium ions, which is one of the reasons for its effectiveness in treating bone-related conditions .

Chemical Reactions Analysis

Tetraethyl vinylidenebisphosphonate can participate in a variety of chemical reactions. It can undergo Michael addition reactions with different nucleophiles, leading to the formation of various functionalized bisphosphonates . Cycloaddition reactions, such as Diels–Alder and 1,3-dipolar cycloadditions, are also possible, providing access to cyclic bisphosphonate derivatives . These reactions expand the chemical diversity of bisphosphonates and enable the synthesis of compounds with potential therapeutic applications.

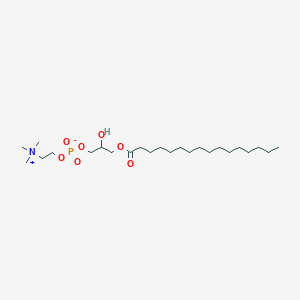

Physical and Chemical Properties Analysis

Bisphosphonates, including tetraethyl vinylidenebisphosphonate, exhibit unique physical and chemical properties due to their bisphosphonate moiety. They have a high affinity for calcium ions, which is essential for their role in bone metabolism. The bisphosphonate group also imparts a high degree of hydrophilicity to the molecule, which can influence its solubility and distribution in biological systems . The presence of the vinylidene group in tetraethyl vinylidenebisphosphonate provides additional reactivity, allowing for further chemical modifications and the synthesis of a wide range of bisphosphonate derivatives .

科学研究应用

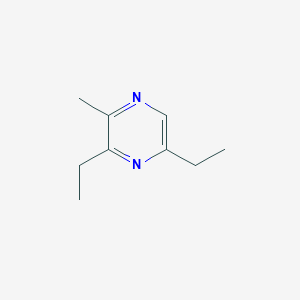

合成和结构研究

- 四乙基[1,3-苯亚甲基(亚甲基)]双(膦酸盐)已用于合成含有 1,3-二苯乙烯的双(冠醚)。这些化合物的光谱性质和电化学性质已得到研究,显示出独特的构象和荧光特性 (Nuriev 等,2017)。

化学反应和合成

- 四乙烯亚基双(膦酸盐)与取代的 1,3-二烯反应形成环己-3-烯-1,1-双(膦酸盐)。这个过程在有机化学中对于生产各种双膦酸盐化合物具有重要意义 (Ruzziconi 等,2003)。

配位化学和荧光

- 使用类似双膦酸盐配体的镧系元素配合物的研究表明形成了不同类型的 1D 配位配合物。这些配合物表现出强烈的荧光,突出了在材料科学和光物理学中的潜在应用 (Hu 等,2011)。

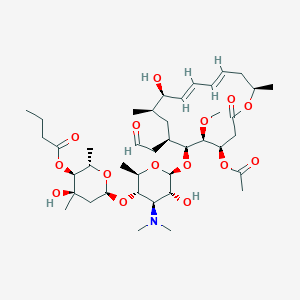

药物化学中的合成应用

- 通过聚亚甲基间隔基将双(膦酸盐)与二萜骨架偶联,使用四乙基亚甲基双(膦酸盐)合成。其中一些化合物对癌细胞系表现出抗菌活性和细胞毒性,表明具有潜在的治疗应用 (Strobykina 等,2019)。

有机合成方法学

- 已经探索了使用四乙基亚甲基双膦酸盐合成各种有机化合物,例如生产乙烯酮 S,S-缩醛。这项研究为有机化学中新的合成方法的发展做出了贡献 (Neidlein & Eichinger,1991)。

结垢抑制和结构分析

- 结构相似的氨亚甲基膦酸盐已被研究作为结垢抑制剂的作用。它们的晶体和分子结构为潜在的工业应用提供了见解 (Demadis & Baran,2004)。

属性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-[4-(diethoxyphosphorylmethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6P2/c1-5-25-29(23,26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30(24,27-7-3)28-8-4/h9-16H,5-8,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCOGQJUVZRNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348326 | |

| Record name | Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) | |

CAS RN |

17919-34-5 | |

| Record name | Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)